molecular formula C6H4Cl2O B580965 2,5-Dichlorophenol-3,4,6-d3 CAS No. 1219803-68-5

2,5-Dichlorophenol-3,4,6-d3

Cat. No.: B580965
CAS No.: 1219803-68-5
M. Wt: 166.015
InChI Key: RANCECPPZPIPNO-CBYSEHNBSA-N
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Description

2,5-Dichlorophenol-3,4,6-d3 is a deuterated derivative of 2,5-dichlorophenol, where three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenol-3,4,6-d3 typically involves the deuteration of 2,5-dichlorophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenol-3,4,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichlorophenol-3,4,6-d3 is widely used in scientific research, including:

    Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Environmental Studies: To trace the degradation pathways of chlorinated phenols in environmental samples.

    Pharmaceutical Research: To study the metabolism and pharmacokinetics of chlorinated phenols in biological systems.

    Industrial Applications: As a precursor in the synthesis of more complex chemical compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichlorophenol-3,4,6-d3 is unique due to its specific isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form provides distinct advantages in tracing and quantification studies compared to non-deuterated analogs .

Properties

IUPAC Name

2,5-dichloro-3,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANCECPPZPIPNO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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